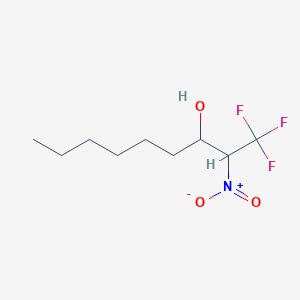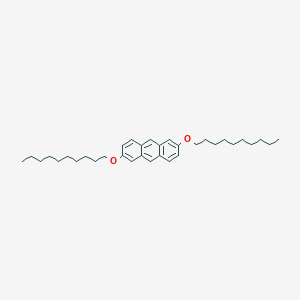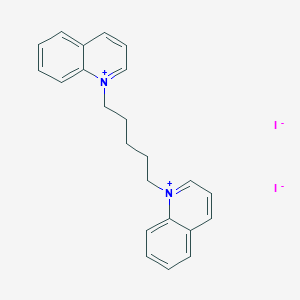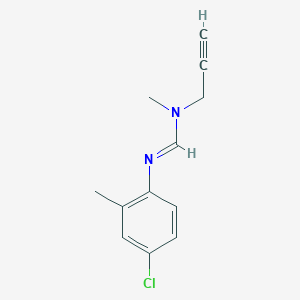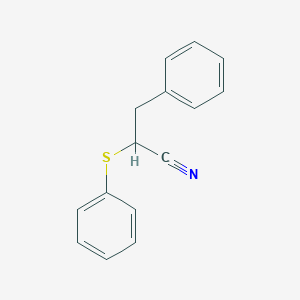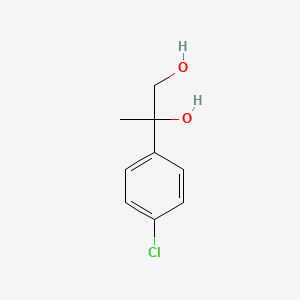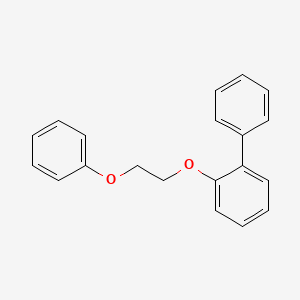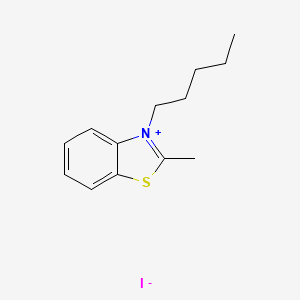
2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide is a chemical compound with the molecular formula C9H10INS. It is known for its unique structure, which includes a benzothiazole ring substituted with methyl and pentyl groups, and an iodide ion. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-methylbenzothiazole with pentyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or methanol (MeOH) at elevated temperatures. The product is then purified through recrystallization from a suitable solvent mixture .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under mild conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce azides or nitriles .
科学研究应用
2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other benzothiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic agent.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism by which 2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide exerts its effects involves interactions with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The iodide ion can also participate in ionic interactions, influencing the compound’s overall reactivity and biological activity .
相似化合物的比较
Similar Compounds
- 2,3-Dimethylbenzothiazolium iodide
- N-Methyl-2-methylbenzothiazolium iodide
- 2,3-Dimethyl-1,3-benzothiazol-3-ium iodide
Uniqueness
2-Methyl-3-pentyl-1,3-benzothiazol-3-ium iodide is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties. This substitution can affect the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
104415-36-3 |
|---|---|
分子式 |
C13H18INS |
分子量 |
347.26 g/mol |
IUPAC 名称 |
2-methyl-3-pentyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C13H18NS.HI/c1-3-4-7-10-14-11(2)15-13-9-6-5-8-12(13)14;/h5-6,8-9H,3-4,7,10H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
PBYWVIZHMZLUNN-UHFFFAOYSA-M |
规范 SMILES |
CCCCC[N+]1=C(SC2=CC=CC=C21)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


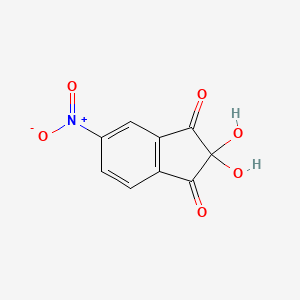
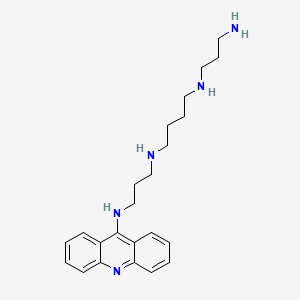
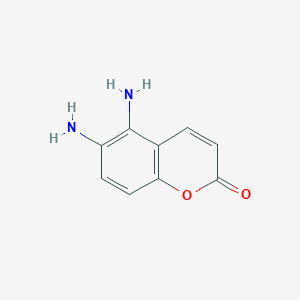
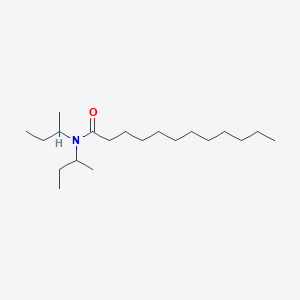
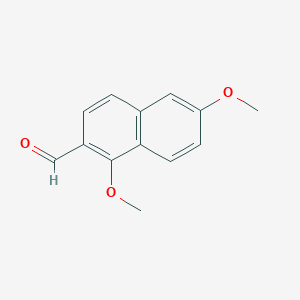
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14333835.png)
